6-hydroxypyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxypyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a hydroxyl group and a carboxamide group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxypyrazine-2-carboxamide can be achieved through several methods. One common approach involves the starting material 2-aminopyrazine. The synthesis typically includes steps such as regioselective chlorination, bromination, palladium-catalyzed cyanation, and Sandmeyer diazotization/chlorination . Another method involves the use of 3-hydroxypyrazine-2-carboxylic acid as a starting material, which undergoes esterification, amidation, nitration, and reduction .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to achieve higher yields and purity. The use of commercially available starting materials and efficient reaction conditions is crucial for large-scale production. For instance, the regioselective chlorination and subsequent steps can be scaled up to produce significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyrazine ring can undergo substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrazine-2-carboxylic acid, while reduction of the carboxamide group can produce pyrazine-2-amine .
Scientific Research Applications
6-Hydroxypyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated as a potential therapeutic agent for treating viral infections, such as influenza and Ebola
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it functions by inhibiting the RNA-dependent RNA polymerase of viruses, thereby preventing viral replication . The compound’s hydroxyl and carboxamide groups play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties, particularly against RNA viruses.
3-Hydroxypyrazine-2-carboxylic acid: Used as an intermediate in the synthesis of various pyrazine derivatives.
Uniqueness
6-Hydroxypyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
15000-88-1 |
---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.